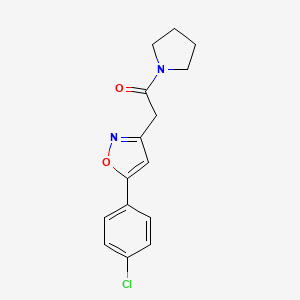

2-(5-(4-Chlorophenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2/c16-12-5-3-11(4-6-12)14-9-13(17-20-14)10-15(19)18-7-1-2-8-18/h3-6,9H,1-2,7-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLXWAEITDYXJCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CC2=NOC(=C2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(5-(4-Chlorophenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features an isoxazole ring substituted with a 4-chlorophenyl group and a pyrrolidine moiety, which may contribute to its biological activities.

Research indicates that the compound may interact with specific biological targets, including enzymes and receptors involved in various physiological processes. The presence of the isoxazole ring could facilitate interactions with proteins through hydrogen bonding or hydrophobic interactions, enhancing its bioactivity.

Antimicrobial Activity

Studies have shown that derivatives of compounds containing isoxazole and pyrrolidine structures exhibit significant antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest potential for development as antibacterial agents .

Anticancer Properties

The compound's structural components suggest it may possess anticancer activity. Research on related triazole derivatives has indicated interactions with metalloproteinases, which are crucial in cancer metastasis. The ability to inhibit these enzymes could be a promising avenue for cancer treatment .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various isoxazole derivatives, including the target compound. The results indicated that compounds with similar structural features exhibited MIC values ranging from 8 µg/mL to 16 µg/mL against MRSA, suggesting that modifications to the isoxazole or pyrrolidine moieties can enhance activity .

Study 2: Anticancer Mechanism

In another research effort, the interaction of pyrrolidine-containing compounds with MMP-2 metalloproteinase was examined using computational modeling. The findings revealed that specific substitutions on the pyrrolidine ring could improve binding affinity and inhibitory potency against cancer cell migration .

Data Table: Summary of Biological Activities

Scientific Research Applications

Neuroprotective Effects

Research indicates that compounds similar to 2-(5-(4-Chlorophenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone may exhibit neuroprotective properties. A study demonstrated that isoxazole derivatives can inhibit neuroinflammatory processes, which are critical in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antidepressant Activity

Preliminary studies suggest that this compound may have antidepressant-like effects. Isoxazole derivatives have been shown to influence serotonin and norepinephrine levels, which are crucial for mood regulation .

Anticonvulsant Properties

There is evidence supporting the anticonvulsant potential of isoxazole-containing compounds. Research has indicated that these compounds can modulate GABAergic transmission, thus providing a basis for their use in treating epilepsy .

Case Study 1: Neuroprotective Mechanisms

A recent study explored the neuroprotective effects of isoxazole derivatives, including the compound . The results indicated significant reductions in oxidative stress markers and improved cognitive function in animal models of Alzheimer's disease .

Case Study 2: Antidepressant Efficacy

Another investigation assessed the antidepressant effects of similar compounds through behavioral assays in rodents. The findings revealed that treatment with isoxazole derivatives led to increased locomotor activity and reduced despair-like behavior, suggesting potential as an antidepressant agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(5-(4-Chlorophenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functional group introduction. A key approach includes reacting ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate with Grignard reagents (e.g., CH₃MgX, X = Cl/Br) to form the acetylated intermediate, followed by pyrrolidine substitution under nucleophilic conditions. Solvent selection (e.g., THF or DCM) and temperature control (0–5°C for Grignard reactions) are critical for yield optimization. Post-synthesis purification via recrystallization or column chromatography is recommended .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm) and confirms substituent positions .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 315.1) and fragmentation patterns .

- IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹) .

Q. How can reaction intermediates be monitored during synthesis?

- Methodological Answer : Use thin-layer chromatography (TLC) with a pet. ether:ethyl acetate (70:30) solvent system to track reaction progress. For quantification, employ HPLC with a C18 column and UV detection at 254 nm. Adjust mobile phase gradients (e.g., water:acetonitrile) to resolve polar intermediates .

Advanced Research Questions

Q. How do electronic effects of the 4-chlorophenyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing chlorine atom enhances electrophilicity at the isoxazole ring, facilitating nucleophilic aromatic substitution. Computational analysis (e.g., Multiwfn software) can map electrostatic potential surfaces to identify reactive sites. Compare Fukui indices for C3 vs. C5 positions to predict regioselectivity .

Q. What strategies resolve contradictions in crystallographic data refinement for this compound?

- Methodological Answer : For twinned crystals or low-resolution data, use SHELXL with the TWIN/BASF commands. Validate hydrogen bonding networks via Hirshfeld surface analysis. Address disorder in the pyrrolidine ring by refining occupancy ratios and applying geometric restraints .

Q. How can mechanistic studies differentiate between radical vs. ionic pathways in isoxazole ring functionalization?

- Methodological Answer :

- Radical Traps : Introduce TEMPO to quench radical intermediates; monitor reaction suppression via NMR .

- Isotopic Labeling : Use ¹⁸O-labeled reagents to track oxygen incorporation in carbonyl groups via MS .

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .

Q. What computational methods predict the compound’s binding affinity to biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., kinases). Validate docking poses with molecular dynamics simulations (GROMACS) to assess binding stability. Calculate binding free energies via MM/PBSA or MM/GBSA protocols .

Data Analysis and Optimization

Q. How to address discrepancies in reported biological activity across studies?

- Methodological Answer :

- Assay Standardization : Validate cytotoxicity assays (e.g., MTT) using positive controls (e.g., doxorubicin) and replicate experiments across cell lines .

- SAR Analysis : Compare substituent effects (e.g., 4-chlorophenyl vs. 4-fluorophenyl) using ANOVA to identify statistically significant trends .

Q. What experimental designs optimize solvent and catalyst selection for large-scale synthesis?

- Methodological Answer : Use a Design of Experiments (DoE) approach, varying solvents (DMF vs. acetonitrile), catalysts (Pd(OAc)₂ vs. CuI), and temperatures. Analyze yield and purity via response surface methodology. Prioritize green solvents (e.g., ethanol) for sustainability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.